molecular formula C3H7N B047189 Cyclopropylamine CAS No. 765-30-0

Cyclopropylamine

Cat. No. B047189
CAS RN: 765-30-0
M. Wt: 57.09 g/mol
InChI Key: HTJDQJBWANPRPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Facile Syntheses

    Cyclopropylamines can be efficiently synthesized through Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety and the N,N-dimethylcarboxamide moiety of amino acid derivatives. This process yields novel and strained bicyclic structures with good yields and diastereomeric ratios (Cao, Xiao, & Joullié, 1999).

  • Trans-2-Substituted Cyclopropylamines Synthesis

    Another method involves the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes with high diastereoselectivity. This reaction includes the trapping of an electrophilic zinc homoenolate with an amine followed by ring closure (West et al., 2019).

Molecular Structure Analysis

  • Microwave Spectra Study

    The molecular structure of cyclopropylamine has been investigated through microwave spectra. Key structural parameters include C–C = 1.520 Å, C–N = 1.428 Å, and amino H···H = 1.631 Å. Its dipole-moment components are μa = 0.43 D and μc = 1.11 D (Hendricksen & Harmony, 1969).

  • Pressure-Induced Polymorphism

    Under high pressure (1.2 GPa), cyclopropylamine exhibits an orthorhombic structure. Notably, only one hydrogen atom of the amino group actively participates in hydrogen-bonded chain formation (Lozano-Casal, Allan, & Parsons, 2005).

Chemical Reactions and Properties

  • Mechanism-Based Inhibition: Cyclopropylamine has been identified as a mechanism-based inhibitor of certain enzymes like quinoprotein methylamine dehydrogenase, illustrating its potential for specific biochemical interactions (Davidson & Jones, 1991).

Physical Properties Analysis

  • Vibrational Frequencies: The vibrational frequencies of cyclopropylamine have been studied, leading to the reassignment of several fundamental vibrational modes. This was achieved using infrared absorption spectra and Raman data (Hamada et al., 1988).

Chemical Properties Analysis

  • Cyclopropylamine as a Versatile Player: The cyclopropyl ring, a key feature of cyclopropylamine, plays a significant role in drug molecules. Its properties include coplanarity of carbon atoms, shorter C-C bonds, enhanced π-character of C-C bonds, and stronger C-H bonds compared to alkanes (Talele, 2016).

Scientific Research Applications

  • Synthetic Intermediates : Cyclopropylamines with hydroxy side chains are valuable for synthesizing constrained glutamic acid derivatives and pyrrolizidine analogues (Joosten et al., 2008).

  • Pharmaceutical Applications : They serve as structural scaffolds in designing mechanism-based inhibitors, useful in treating depression and cancer (Malcomson et al., 2015).

  • Biochemical Inhibition : Cyclopropylamine inhibits quinoprotein methylamine dehydrogenase in Paracoccus denitrificans, causing covalent cross-linking of alpha and beta subunits and modifying the quinone cofactor (Davidson & Jones, 1991).

  • Synthesis of Biologically Active Compounds : They are used in synthesizing biologically active compounds, leading to novel and strained bicyclic structures (Cao, Xiao, & Joullié, 1999).

  • Therapeutic Agents for CNS Conditions : Cyclopropanamine inhibitors of LSD1 are being examined for treating various central nervous system conditions (Blass, 2016).

  • Inhibition of Methylamine Dehydrogenase : It forms a covalent cross-link between the α and β2 subunits of methylamine dehydrogenase, requiring the residue β2Phe55 on the β2 subunit (Sun & Davidson, 2002).

  • Use in Pharmaceuticals and Agrochemicals : Cyclopropylamines are prevalent in these industries, synthesized from α-chloroaldehydes with high diastereoselectivity (West et al., 2019).

  • Cell Culture Applications : Cyclopropylamine-PMMA thin films are nontoxic and support the growth of 3T3 fibroblasts in cell culture (Chan et al., 2017).

  • Medicinal Chemistry and Organic Synthesis : They are important structural motifs in these fields, synthesized using Ti-based catalysts (Ni et al., 2022).

  • Enantiomerically Pure Intermediates : They are versatile intermediates in organic synthesis and active substances, such as tranylcypromine and belactosin A intermediate 43 (Pietruszka & Solduga, 2009).

Safety And Hazards

Cyclopropylamine is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Continuous-flow technology has emerged as a powerful tool for easy, controlled, and safer chemistry protocols, helping to minimize the formation of side products and increase reaction yields . This technology is expected to play a significant role in the future production of Cyclopropylamine .

properties

IUPAC Name

cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c4-3-1-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJDQJBWANPRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061099
Record name Cyclopropanamine
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Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylamine

CAS RN

765-30-0
Record name Cyclopropylamine
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Record name Cyclopropylamine
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Record name Cyclopropylamine
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Record name Cyclopropanamine
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Record name Cyclopropanamine
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Record name Cyclopropylamine
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Record name CYCLOPROPYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,610
Citations
G Bouchoux, C Alcaraz, O Dutuit… - Journal of the American …, 1998 - ACS Publications
… mechanisms of ionized cyclopropylamine have been studied … the cyclic structure of cyclopropylamine is not preserved after … Dissociative ionization of cyclopropylamine leads …
Number of citations: 32 pubs.acs.org
P Vianello, OA Botrugno, A Cappa, G Ciossani… - European journal of …, 2014 - Elsevier
Histone demethylase KDM1A (also known as LSD1) has become an attractive therapeutic target for the treatment of cancer as well as other disorders such as viral infections. We report …
Number of citations: 65 www.sciencedirect.com
G Bouchoux, B Gaudin, D Leblanc, M Yáñez… - International Journal of …, 2000 - Elsevier
A combination of experiments based on proton transfer reactions monitored in a Fourier transform ion cyclotron resonance (FTICR) mass spectrometer and molecular orbital …
Number of citations: 13 www.sciencedirect.com
MA Cerny, RP Hanzlik - Journal of the American Chemical Society, 2006 - ACS Publications
The suicide substrate activity of N-benzyl-N-cyclopropylamine (1) and N-benzyl-N-(1‘-methylcyclopropyl)amine (2) toward cytochrome P450 and other enzymes has been explained by …
Number of citations: 61 pubs.acs.org
E Wolff, KH Schaad, H Wolff - Journal of Molecular Structure, 1988 - Elsevier
Cyclopropylamine is an amine with a strong ring strain and a higher acidity than its open-chain analogue n-propylamine. Using the frequency shifts of the symmetric NH 2 stretching …
Number of citations: 2 www.sciencedirect.com
VF Kalasinsky, DE Powers… - Journal of Physical …, 1979 - ACS Publications
… , liquid, and solid cyclopropylamine have been recorded along … The torsional mode for trans-cyclopropylamine has been … transitions for gauche-cyclopropylamine has allowed the …
Number of citations: 46 pubs.acs.org
OO Sokolova, JF Bower - Chemical Reviews, 2020 - ACS Publications
This review summarizes synthetic developments reported from 1987 to 2019 that exploit C–C single bond cleavage of cyclopropylamine-based systems. The synthetic and mechanistic …
Number of citations: 90 pubs.acs.org
T Iijima, T Kondou, T Takenaka - Journal of molecular structure, 1998 - Elsevier
The structural parameters of the title compounds have been determined by gas-phase electron diffraction at room temperature. Distances in r g and angles in θ α with limits of error in …
Number of citations: 24 www.sciencedirect.com
JD Roberts, VC Chambers - Journal of the American Chemical …, 1951 - ACS Publications
Assignment by Cottle and co-workers of the cyclopropanol structure to one of the products of the reaction of ethylmag-nesium bromide with epichlorohydrin has been verified by an …
Number of citations: 67 pubs.acs.org
CL Shaffer, S Harriman, YM Koen… - Journal of the American …, 2002 - ACS Publications
The role of single electron transfer (SET) in P450-catalyzed N-dealkylation reactions has been studied using the probe substrates N-cyclopropyl-N-methylaniline (2a) and N-(1‘-…
Number of citations: 96 pubs.acs.org

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